molecular formula C17H24FN3O5S B2906875 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 869071-80-7

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2906875
CAS No.: 869071-80-7
M. Wt: 401.45
InChI Key: SKSHGSBPKZOYIF-UHFFFAOYSA-N
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Description

The compound N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is an ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-fluorobenzenesulfonyl group and a 2-methylpropyl (isobutyl) chain.

Key structural attributes include:

  • 4-Fluorobenzenesulfonyl group: Enhances electrophilicity and binding affinity via electron-withdrawing effects.
  • 1,3-Oxazinan-2-ylmethyl moiety: Provides conformational rigidity and hydrogen-bonding capacity.
  • 2-Methylpropyl substituent: A hydrophobic alkyl chain that may influence solubility and membrane permeability.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-12(2)10-19-16(22)17(23)20-11-15-21(8-3-9-26-15)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHGSBPKZOYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the fluorobenzenesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired application and scale of production .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the required standards for commercial use. The methods used in industrial settings are optimized for efficiency, cost-effectiveness, and environmental safety .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group and oxazinan ring play crucial roles in its binding affinity and reactivity. Detailed studies on its molecular targets and pathways are ongoing, with preliminary findings suggesting its involvement in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares a common ethanediamide backbone with analogs but differs in substituent patterns. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound : N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C20H25FN3O5S* ~439.5 4-Fluorobenzenesulfonyl; 2-methylpropyl Estimated**
: N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide C22H26FN3O6S 479.5 4-Fluoro-3-methylbenzenesulfonyl; 2-methoxyphenylmethyl
: N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide C19H22FN3O6S 439.5 4-Fluoro-2-methylbenzenesulfonyl; furan-2-ylmethyl
: N-(1-Cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide C26H29N5O2 451.5 Cyclohexylpyrazole; diphenylpropyl

Estimated based on structural similarity to . *No direct synthesis data for the target compound; molecular weight approximated.

Key Observations:

Substituent Position on Benzenesulfonyl Group: The target compound has a para-fluoro substituent, while and feature meta-methyl and ortho-methyl groups, respectively. Para-substitution may enhance steric accessibility for target binding compared to ortho/meta analogs .

Amide Chain Variations :

  • The 2-methylpropyl group in the target compound is less polar than the 2-methoxyphenylmethyl () or furan-2-ylmethyl () groups, suggesting differences in solubility and metabolic stability.

Molecular Weight and Complexity :

  • ’s compound has a higher molecular weight (479.5 vs. ~439.5) due to the methoxyphenyl group, which may impact bioavailability.

Biological Activity

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C19H27FN4O6S
  • Molecular Weight : 458.5 g/mol
  • CAS Number : 869071-49-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorobenzenesulfonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. This fluorinated moiety may also influence the compound's reactivity and stability, affecting its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent activity against Staphylococcus aureus and Escherichia coli .
CompoundMIC (µM)Activity
MA-115616Strong
MA-111532Moderate
MA-111664Moderate
MA-1113128Weak

The introduction of fluorine in these compounds often correlates with enhanced antibacterial activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Fluorinated compounds have been associated with reduced mutagenicity and carcinogenicity in various studies. The mechanism may involve the inhibition of specific pathways critical for cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluating fluoroaryl derivatives demonstrated that compounds similar to this compound exhibited significant reductions in bacterial viability at concentrations as low as 50 µM .
  • Anticancer Activity : In vitro studies have shown that fluorinated oxazinan derivatives can inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways targeted by these compounds remain an area of active investigation .

Q & A

How can researchers design a synthesis protocol for N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide, considering its complex heterocyclic structure?

Answer:
The synthesis of this compound requires a multi-step approach, starting with the preparation of the oxazinan ring and subsequent sulfonylation. Key steps include:

  • Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions using DMF or DMSO as solvents .
  • Oxazinan Ring Formation : Cyclization of precursor amines with epoxides or carbonyl compounds, optimized for pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Coupling Reactions : Use of coupling agents like EDC/HOBt to link the oxazinan-sulfonyl intermediate to the ethanediamide backbone .
    Validation : Monitor each step via TLC/HPLC and confirm final purity (>95%) using NMR and mass spectrometry .

What methodologies are recommended to resolve contradictions between computational predictions and experimental biological activity data for this compound?

Answer:
Discrepancies often arise due to conformational flexibility or solvent effects. To address this:

  • Enhanced Sampling MD Simulations : Perform molecular dynamics (MD) with enhanced sampling (e.g., metadynamics) to explore conformational states missed in static docking .
  • In Vitro Validation : Test predicted targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays, correlating IC50 values with computational binding energies .
  • Solvent Correction : Adjust computational models to account for solvent polarity (e.g., water vs. DMSO) using COSMO-RS theory .

How should researchers optimize reaction conditions to maximize yield during the sulfonylation step?

Answer:
Critical parameters include:

  • Temperature : 70–80°C for optimal activation of the sulfonyl chloride group without degradation .
  • Base Selection : Use Et3N or pyridine to scavenge HCl, maintaining a pH of 7–8 .
  • Solvent : Anhydrous DMF for solubility and stability of intermediates .
    Troubleshooting : If yields drop below 60%, check for moisture contamination or side reactions (e.g., hydrolysis) via LC-MS .

What advanced analytical techniques are essential to confirm the structural integrity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z 482.1543) with <5 ppm error .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in the oxazinan and sulfonyl regions .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline) .

How can researchers design assays to evaluate the compound’s multi-target biological activity (e.g., anti-inflammatory and anticancer)?

Answer:

  • Primary Screens :
    • Anti-inflammatory : COX-2 inhibition assay (IC50 determination) and TNF-α suppression in macrophages .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 <10 µM as a positive threshold .
  • Secondary Validation :
    • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
    • Selectivity : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess toxicity .

What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Process Optimization : Replace microwave-assisted steps with conventional heating while maintaining yield via iterative DOE (Design of Experiments) .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and impurity formation .

How can environmental impact assessments be conducted for this compound?

Answer:

  • Degradation Studies : Expose the compound to UV light or microbial consortia (OECD 301B) to measure half-life in water/soil .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (LC50) and algae growth inhibition .
  • Bioaccumulation : Calculate logP (predicted ~3.2) to assess potential for biomagnification .

How should contradictory data on the compound’s solubility and bioavailability be addressed?

Answer:

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with computational predictions (e.g., QikProp) .
  • PK Studies : Conduct in vivo pharmacokinetics in rodents to resolve discrepancies between in silico and experimental bioavailability .

What computational tools predict the compound’s interaction with off-target proteins?

Answer:

  • Pharmit Server : Perform inverse virtual screening against >5,000 human protein structures .
  • SEA (Similarity Ensemble Approach) : Identify off-targets via ligand similarity (E-value <1e-5) .
  • Validation : Cross-check hits with STRING database for pathway relevance .

How can researchers design a stability study under varying storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) per ICH Q1A guidelines .
  • Analytical Monitoring : Track degradation products via UPLC-PDA at 0, 1, 3, and 6 months .
  • Stabilizers : Test antioxidants (e.g., BHT) or lyophilization for long-term storage at -20°C .

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